molecular formula C4H4N2O3S B2582776 2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid CAS No. 2460748-76-7

2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid

Cat. No.: B2582776
CAS No.: 2460748-76-7
M. Wt: 160.15
InChI Key: JDTBGRBGVBROLT-UHFFFAOYSA-N
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Description

“2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid” is a chemical compound that has drawn the attention of researchers in various scientific fields due to its unique chemical properties. It is part of the 1,3,4-thiadiazole class of compounds, which are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazoles involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . In another study, 1,3,4-thiadiazole derivatives were synthesized using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H4N2O3S, and it has a molecular weight of 160.15. The 1,3,4-thiadiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

1,3,4-Thiadiazoles are synthesized via reactions of hydrazonoyl halides with potassium thiocyanate, thiosemicarbazide and its aryl derivatives, or carbon disulfide . They can also be prepared by the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones .

Scientific Research Applications

Heterocyclic Chemistry and Pharmacological Potential

Thiadiazole derivatives, including 1,3,4-thiadiazole, have garnered attention due to their diverse pharmacological potential. These compounds, known for their wide possibility for chemical modification, exhibit a range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral properties. The presence of the thiadiazole core, as a crucial structural component, has been associated with significant pharmacological activity, highlighting its importance for medicinal chemistry. The combination of thiadiazole or oxadiazole cores with various heterocycles often leads to a synergistic effect, underlining the potential of these scaffolds as foundational elements for new drug-like molecules (Lelyukh, 2019).

Biotechnological Applications

In addition to their pharmacological relevance, thiadiazole derivatives and related compounds find applications in biotechnology. For instance, acetic acid bacteria (AAB), known for their role in vinegar production, exemplify the use of organic acids in industrial and food-related processes. This highlights the broader application of organic acids, potentially including derivatives of thiadiazoles, in the food and beverage industry, as well as in biotechnological processes such as the synthesis of biodegradable polymers and various chemicals from lactic acid. The unique metabolism of AAB, particularly their role in the oxidative fermentation process, underscores the significance of research into organic acids and their derivatives for future exploitation in both traditional and novel biotechnological applications (Lynch et al., 2019).

Contributions to Material Science and Corrosion Inhibition

Research into the application of organic compounds, including thiadiazole derivatives, extends into material science, specifically in the context of corrosion inhibition. The exploration of organic inhibitors in acidic media for the protection of metals and alloys against corrosion illustrates the interdisciplinary impact of thiadiazole-related research. These inhibitors, characterized by the presence of heteroatoms and π-electrons, showcase the potential of thiadiazole derivatives in mitigating metallic dissolution in aggressive environments. Such studies not only contribute to our understanding of corrosion mechanisms but also highlight the practical applications of thiadiazole derivatives in industrial processes, emphasizing the role of organic chemistry in addressing challenges across various sectors (Goyal et al., 2018).

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives, which include 2-(2-Oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways .

Cellular Effects

Some thiadiazole derivatives have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiadiazole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that thiadiazole derivatives can have long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are not well studied. It is known that thiadiazole derivatives can have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that thiadiazole derivatives can interact with various enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well studied. It is known that thiadiazole derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that thiadiazole derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Properties

IUPAC Name

2-(2-oxo-3H-1,3,4-thiadiazol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3S/c7-3(8)1-2-5-6-4(9)10-2/h1H2,(H,6,9)(H,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTBGRBGVBROLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NNC(=O)S1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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